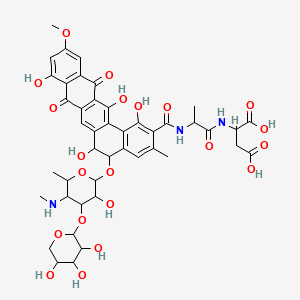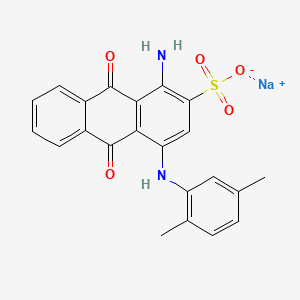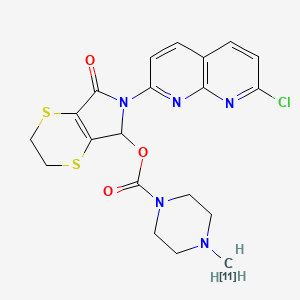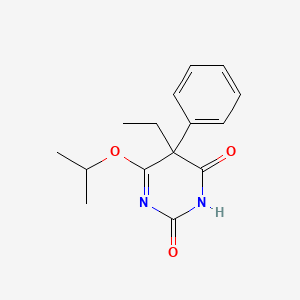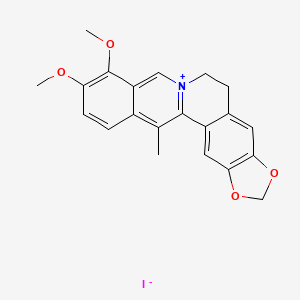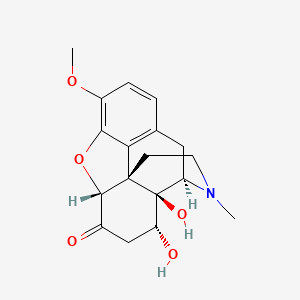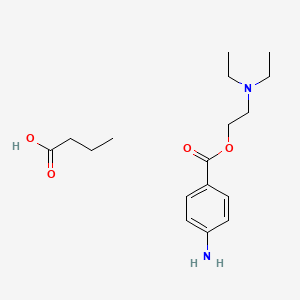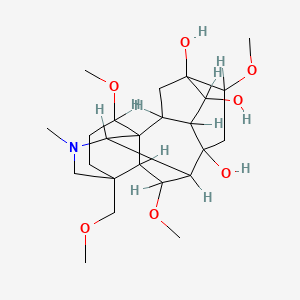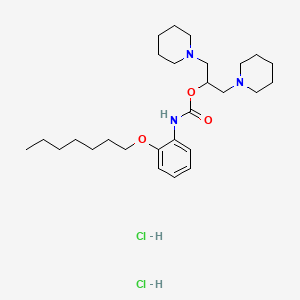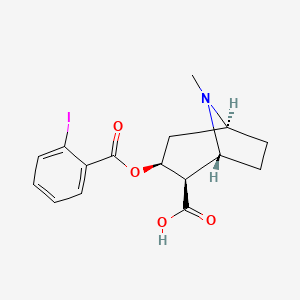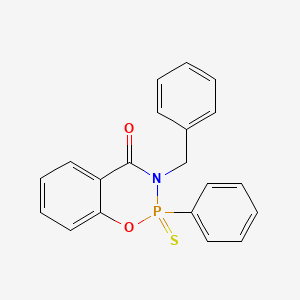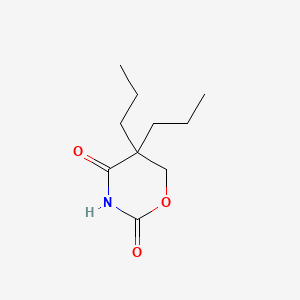
Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione is a chemical compound with the molecular formula C10H17NO2 It is a member of the oxazine family, characterized by a heterocyclic structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diketone with an amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dithione: This compound is similar in structure but contains sulfur atoms instead of oxygen.
5,6-Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dithione: Another related compound with slight variations in its chemical structure.
Uniqueness
Dihydro-5,5-dipropyl-2H-1,3-oxazine-2,4(3H)-dione is unique due to its specific arrangement of atoms and the resulting chemical properties
Properties
CAS No. |
90979-08-1 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5,5-dipropyl-1,3-oxazinane-2,4-dione |
InChI |
InChI=1S/C10H17NO3/c1-3-5-10(6-4-2)7-14-9(13)11-8(10)12/h3-7H2,1-2H3,(H,11,12,13) |
InChI Key |
RHEQWPSWUPGRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(COC(=O)NC1=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



